2-Phenylbutyric Acid-d5 Methyl Ester
CAS No.:
Cat. No.: VC20246804
Molecular Formula: C11H14O2
Molecular Weight: 183.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O2 |
|---|---|
| Molecular Weight | 183.26 g/mol |
| IUPAC Name | methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate |
| Standard InChI | InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/i1D3,3D2 |
| Standard InChI Key | PPIQQNDMGXNRFA-WNWXXORZSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OC |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
2-Phenylbutyric Acid-d5 Methyl Ester is characterized by a phenyl-substituted butyric acid backbone with a methyl ester functional group. The deuterium atoms replace five hydrogen atoms at specific positions, enhancing molecular stability for isotopic tracing.
Molecular and Structural Data
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Molecular Formula: C₁₁H₁₄O₂
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Molecular Weight: 183.26 g/mol
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IUPAC Name: Methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate
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Canonical SMILES: CCC(C₁=CC=CC=C₁)C(=O)OC
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Isomeric SMILES: [²H]C([²H])([²H])C([²H])([²H])C(C₁=CC=CC=C₁)C(=O)OC
The deuterium labeling occurs at the 3,3,4,4,4 positions of the butyric acid chain, as evidenced by its isomeric SMILES notation. This structural modification minimizes metabolic interference in tracer studies while maintaining chemical reactivity comparable to the non-deuterated form.
Synthesis and Isotopic Labeling
The synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester involves a two-step process: esterification of 2-phenylbutyric acid followed by deuterium substitution.
Esterification and Deuterium Incorporation
Esterification is achieved using methanol under acidic conditions, yielding the methyl ester intermediate. Deuterium labeling is introduced via hydrogen-deuterium exchange using deuterated solvents or catalytic deuteration methods. A patent describing analogous synthesis routes for related compounds highlights the use of sodium borohydride reduction in the presence of Lewis acids (e.g., aluminum trichloride) to achieve high isotopic purity (>98%) .
Process Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions are conducted at 60–75°C to balance reaction kinetics and isotopic stability .
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Catalysts: Lewis acids (e.g., AlCl₃) enhance reduction efficiency, achieving yields exceeding 80% .
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Solvent Systems: Toluene and glycol dimethyl ether are preferred for their compatibility with deuterium exchange reactions .
Pharmaceutical Relevance
Role in Quality Control
As an impurity of Butamirate, 2-Phenylbutyric Acid-d5 Methyl Ester is critical for validating analytical methods in pharmaceutical manufacturing. Regulatory agencies mandate the identification and quantification of such impurities to ensure drug safety .
Metabolic Studies
The deuterium label enables precise tracking of metabolic pathways using mass spectrometry. For example, studies on Butamirate metabolism utilize this compound to differentiate parent drug molecules from metabolites, improving pharmacokinetic modeling.
Analytical Characterization
Spectroscopic Techniques
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HNMR: Deuterium incorporation is confirmed by the absence of proton signals at δ 1.2–1.8 ppm (methylene groups) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 183.26, with fragmentation patterns consistent with deuterium labeling .
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HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves the compound with a retention time of 8.2 minutes, ensuring purity >99% .
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